4-{(4E)-2-[(carboxymethyl)sulfanyl]-4-[(4-chlorophenyl)imino]-1,3-diazaspiro[4.4]non-2-en-1-yl}benzoic acid
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Overview
Description
4-{(4E)-2-[(carboxymethyl)sulfanyl]-4-[(4-chlorophenyl)imino]-1,3-diazaspiro[44]non-2-en-1-yl}benzoic acid is a complex organic compound with a unique structure that includes a spirocyclic core, a chlorophenyl group, and a carboxymethylsulfanyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(4E)-2-[(carboxymethyl)sulfanyl]-4-[(4-chlorophenyl)imino]-1,3-diazaspiro[4.4]non-2-en-1-yl}benzoic acid typically involves multiple steps, including the formation of the spirocyclic core and the introduction of the functional groups. One common approach is to start with a suitable spirocyclic precursor and introduce the chlorophenyl and carboxymethylsulfanyl groups through a series of substitution and coupling reactions. The reaction conditions often involve the use of catalysts, such as palladium or copper, and specific solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, can be implemented to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-{(4E)-2-[(carboxymethyl)sulfanyl]-4-[(4-chlorophenyl)imino]-1,3-diazaspiro[4.4]non-2-en-1-yl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The carboxymethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imino group can be reduced to form amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxymethylsulfanyl group can yield sulfoxides or sulfones, while reduction of the imino group can produce primary or secondary amines.
Scientific Research Applications
4-{(4E)-2-[(carboxymethyl)sulfanyl]-4-[(4-chlorophenyl)imino]-1,3-diazaspiro[4.4]non-2-en-1-yl}benzoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with biological targets, making it a potential candidate for drug development.
Medicine: It may have therapeutic potential due to its ability to modulate specific biological pathways.
Industry: It can be used in the development of new materials with specific properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of 4-{(4E)-2-[(carboxymethyl)sulfanyl]-4-[(4-chlorophenyl)imino]-1,3-diazaspiro[4.4]non-2-en-1-yl}benzoic acid involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to specific biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Properties
Molecular Formula |
C22H20ClN3O4S |
---|---|
Molecular Weight |
457.9 g/mol |
IUPAC Name |
4-[2-(carboxymethylsulfanyl)-4-(4-chlorophenyl)imino-1,3-diazaspiro[4.4]non-2-en-1-yl]benzoic acid |
InChI |
InChI=1S/C22H20ClN3O4S/c23-15-5-7-16(8-6-15)24-20-22(11-1-2-12-22)26(21(25-20)31-13-18(27)28)17-9-3-14(4-10-17)19(29)30/h3-10H,1-2,11-13H2,(H,27,28)(H,29,30) |
InChI Key |
QSIQGEFSBSVMNI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)C(=NC3=CC=C(C=C3)Cl)N=C(N2C4=CC=C(C=C4)C(=O)O)SCC(=O)O |
Origin of Product |
United States |
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